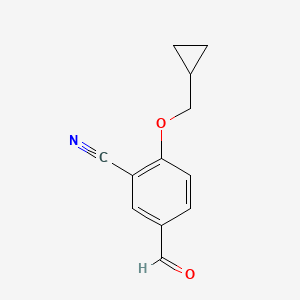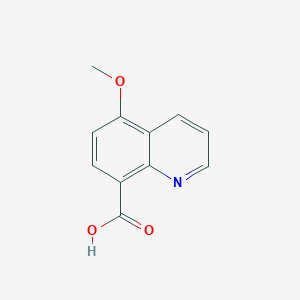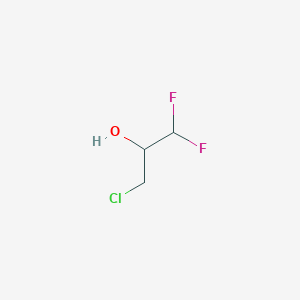amine](/img/structure/B12088355.png)
[(2,5-Dimethylphenyl)methyl](2-methylpropyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dimethylphenyl)methylamine is an organic compound with the molecular formula C13H21N It is a derivative of benzylamine, where the benzyl group is substituted with two methyl groups at the 2 and 5 positions, and the amine group is attached to a 2-methylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylphenyl)methylamine typically involves the alkylation of 2,5-dimethylbenzylamine with 2-methylpropyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as a base in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (2,5-Dimethylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation reaction. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.
化学反応の分析
Types of Reactions
(2,5-Dimethylphenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzylamine moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
(2,5-Dimethylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2,5-Dimethylphenyl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
類似化合物との比較
(2,5-Dimethylphenyl)methylamine can be compared with other similar compounds, such as:
Benzylamine: The parent compound without the methyl substitutions.
2,5-Dimethylbenzylamine: Similar structure but without the 2-methylpropyl group.
N-Benzyl-2-methylpropylamine: Similar structure but without the methyl substitutions on the benzyl group.
The uniqueness of (2,5-Dimethylphenyl)methylamine lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
特性
分子式 |
C13H21N |
|---|---|
分子量 |
191.31 g/mol |
IUPAC名 |
N-[(2,5-dimethylphenyl)methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H21N/c1-10(2)8-14-9-13-7-11(3)5-6-12(13)4/h5-7,10,14H,8-9H2,1-4H3 |
InChIキー |
QVTZCPCUFOKBNI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)CNCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzylamino)-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12088280.png)





![Benzaldehyde, 4-methoxy-2-[(phenylmethoxy)methyl]-](/img/structure/B12088322.png)

![tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate](/img/structure/B12088337.png)


![N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide](/img/structure/B12088350.png)


